N-butyl-1-(butylimino)-1H-inden-3-amine hydrochloride
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Overview
Description
N-butyl-1-(butylimino)-1H-inden-3-amine hydrochloride is a synthetic organic compound that belongs to the class of amines It is characterized by the presence of an indene ring system substituted with butyl and butylimino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-(butylimino)-1H-inden-3-amine hydrochloride typically involves a multi-step process. One common method includes the Fischer indolisation followed by N-alkylation. The Fischer indolisation involves the reaction of aryl hydrazines with ketones under acidic conditions to form indoles. Subsequently, the indole undergoes N-alkylation with butyl halides to introduce the butyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation can also be employed to accelerate the reaction rates and enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-(butylimino)-1H-inden-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of N-butyl-1-(butylamino)-1H-inden-3-amine.
Substitution: Formation of various substituted indene derivatives.
Scientific Research Applications
N-butyl-1-(butylimino)-1H-inden-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its indene structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-butyl-1-(butylimino)-1H-inden-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The indene ring system allows for π-π interactions with aromatic residues in proteins, while the butyl and butylimino groups provide hydrophobic interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-1-(butylamino)-1H-inden-3-amine
- N-butyl-1-(butylimino)-1H-inden-2-amine
- N-butyl-1-(butylimino)-1H-inden-4-amine
Uniqueness
N-butyl-1-(butylimino)-1H-inden-3-amine hydrochloride is unique due to its specific substitution pattern on the indene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both butyl and butylimino groups allows for versatile chemical modifications and interactions with biological targets, enhancing its potential as a multifunctional molecule.
Properties
IUPAC Name |
N-butyl-3-butyliminoinden-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2.ClH/c1-3-5-11-18-16-13-17(19-12-6-4-2)15-10-8-7-9-14(15)16;/h7-10,13,18H,3-6,11-12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGJOJRWYKOTEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=NCCCC)C2=CC=CC=C21.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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